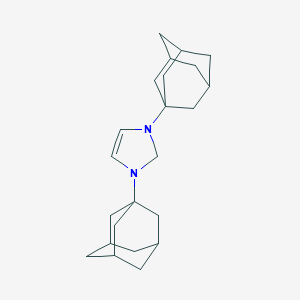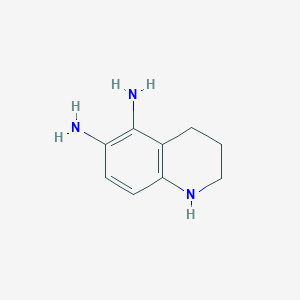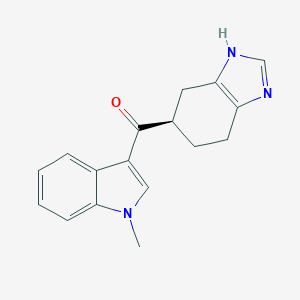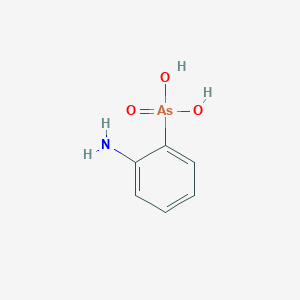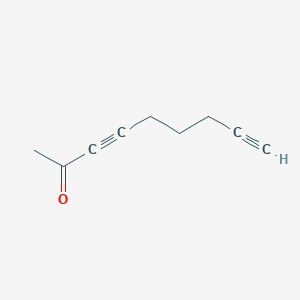
Nona-3,8-diyn-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nona-3,8-diyn-2-one is a natural compound that is found in many plants, including the common sage, Salvia officinalis. This compound has been found to have a variety of potential applications in scientific research, particularly in the areas of medicine and biochemistry. In
Wissenschaftliche Forschungsanwendungen
Nona-3,8-diyn-2-one has been found to have a variety of potential applications in scientific research. One area of interest is its potential as an anti-cancer agent. Studies have shown that Nona-3,8-diyn-2-one can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
Wirkmechanismus
The mechanism of action of Nona-3,8-diyn-2-one is not well understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation.
Biochemische Und Physiologische Effekte
Nona-3,8-diyn-2-one has been found to have a variety of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, Nona-3,8-diyn-2-one has been found to have antioxidant properties and may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Nona-3,8-diyn-2-one in lab experiments is that it is a natural compound that can be extracted from plants. This makes it relatively easy to obtain and purify. Additionally, Nona-3,8-diyn-2-one has been found to have low toxicity, which makes it a safer alternative to many synthetic compounds. However, one limitation of using Nona-3,8-diyn-2-one in lab experiments is that its mechanism of action is not well understood, which can make it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are many potential future directions for research on Nona-3,8-diyn-2-one. One area of interest is its potential as an anti-cancer agent. Further studies are needed to understand the mechanism of action of this compound and to determine its efficacy in vivo. Additionally, research is needed to explore the potential use of Nona-3,8-diyn-2-one in the treatment of inflammatory diseases and other conditions. Finally, more research is needed to explore the potential advantages and limitations of using Nona-3,8-diyn-2-one in lab experiments.
Synthesemethoden
The synthesis of Nona-3,8-diyn-2-one is a complex process that involves several steps. One common method involves the extraction of the compound from sage leaves using organic solvents such as ethanol or methanol. The extracted compound is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Eigenschaften
CAS-Nummer |
127390-84-5 |
|---|---|
Produktname |
Nona-3,8-diyn-2-one |
Molekularformel |
C9H10O |
Molekulargewicht |
134.17 g/mol |
IUPAC-Name |
nona-3,8-diyn-2-one |
InChI |
InChI=1S/C9H10O/c1-3-4-5-6-7-8-9(2)10/h1H,4-6H2,2H3 |
InChI-Schlüssel |
UUOSXHBKPABHBD-UHFFFAOYSA-N |
SMILES |
CC(=O)C#CCCCC#C |
Kanonische SMILES |
CC(=O)C#CCCCC#C |
Synonyme |
3,8-Nonadiyn-2-one (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



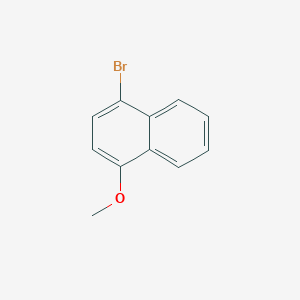
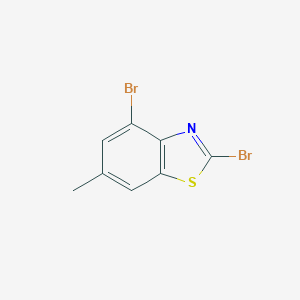
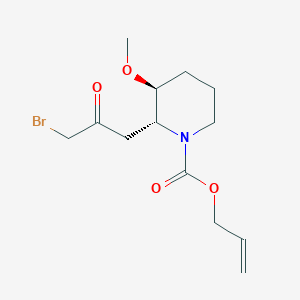
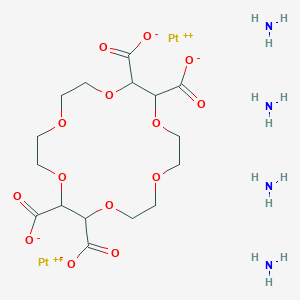
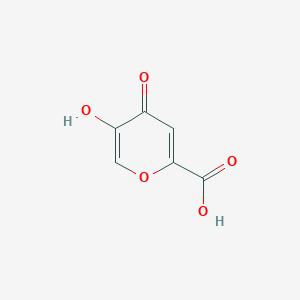
![4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde](/img/structure/B134805.png)
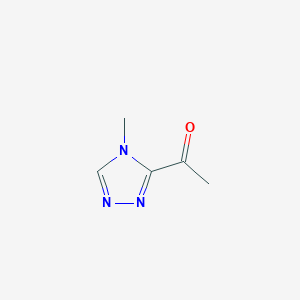
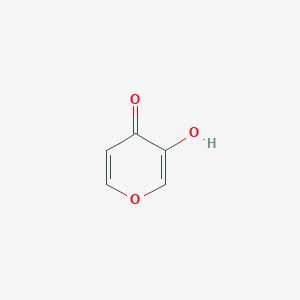
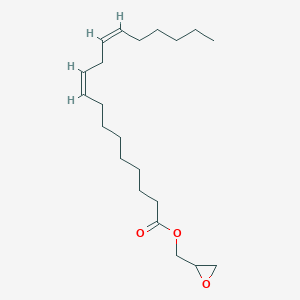
![4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B134813.png)
